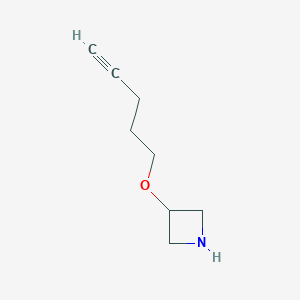
3-(Pent-4-yn-1-yloxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pent-4-yn-1-yloxy)azetidine: is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a pent-4-yn-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . This reaction is efficient for synthesizing functionalized azetidines under photochemical conditions.
Industrial Production Methods: Industrial production of azetidines, including 3-(Pent-4-yn-1-yloxy)azetidine, often involves scalable synthetic routes such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Microwave irradiation and solid support methods are also employed to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Pent-4-yn-1-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Pent-4-yn-1-yloxy)azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(Pent-4-yn-1-yloxy)azetidine involves its interaction with molecular targets through its azetidine ring and pent-4-yn-1-yloxy substituent. The ring strain of the azetidine ring facilitates its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects .
Comparación Con Compuestos Similares
Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.
3-(Pent-4-en-1-yloxy)azetidine: Similar structure but with an alkene substituent instead of an alkyne.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-pent-4-ynoxyazetidine |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-10-8-6-9-7-8/h1,8-9H,3-7H2 |
Clave InChI |
ALMVBWUWURNQSQ-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCOC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


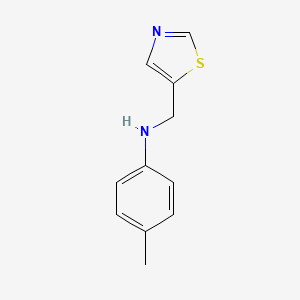
![7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)
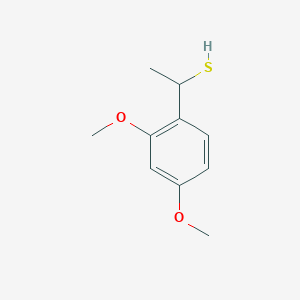
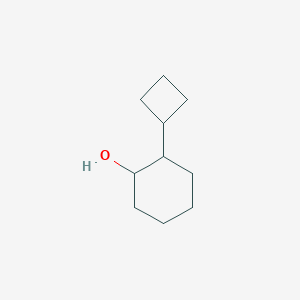
![1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13309999.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
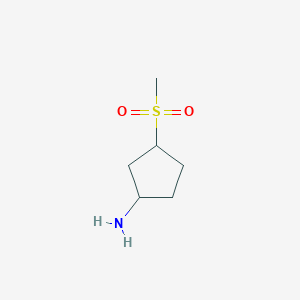

![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)
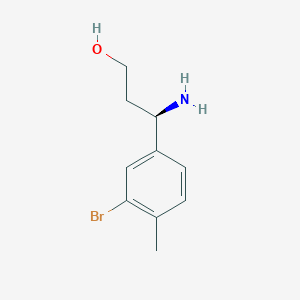
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)

![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)
